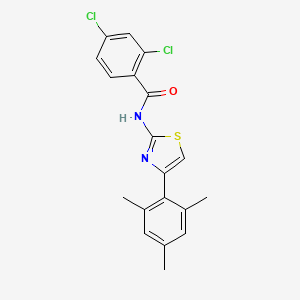

![molecular formula C14H18ClN B2552175 3-(Phenylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2098108-17-7](/img/structure/B2552175.png)

3-(Phenylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(Phenylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride" is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in the family of tropane alkaloids known for their diverse biological activities . The structural studies of related compounds have been conducted to understand their conformation and stereochemistry, which are crucial for their biological function .

Synthesis Analysis

The synthesis of related 8-azabicyclo[3.2.1]octane derivatives has been explored in various studies. For instance, esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid have been synthesized and studied, providing insights into the synthetic routes that could be applicable to the target compound . Additionally, the synthesis of 3,8-diazabicyclo[3.2.1]octanes as potential antiparkinson agents indicates the versatility of the bicyclic scaffold in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as IR, NMR spectroscopy, and X-ray diffraction. These studies have revealed preferred chair-envelope conformations and the impact of substituents on the bicyclic ring system . The crystal structure analysis of similar compounds provides a basis for understanding the three-dimensional arrangement of the target compound .

Chemical Reactions Analysis

The reactivity of the 8-azabicyclo[3.2.1]octane derivatives with nucleophilic reagents has been investigated, showing that hydroxyl groups can be replaced by various substituents, which is relevant for the functionalization of the target compound . The structure-activity relationship studies of 8-substituted derivatives at monoamine transporters also demonstrate the chemical versatility and potential for pharmacological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 8-azabicyclo[3.2.1]octane derivatives are influenced by their molecular structure. The conformational preferences and stereochemistry play a significant role in their chemical behavior and interactions with biological targets . The crystallographic data provide insights into the density and molecular packing, which are important for understanding the compound's stability and solubility .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Biological Activities

Research has shown that heterocyclic compounds like 2,4-diaryl-3azabicyclo[3.3.1]nonanone derivatives, obtained from the Mannich reaction involving ketones, aldehydes, and ammonium acetate, exhibit significant biological activities. These compounds, closely related structurally to 3-(Phenylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride, have been found to possess enhanced antibacterial and antifungal activities, especially when electron-withdrawing groups are present at the ortho and para positions of the aryl rings. This underscores the potential of such structures in developing new antimicrobial agents (Mazimba & Mosarwa, 2015).

Fermentation Processes for Biodegradable Polymer Production

In the context of medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) production, compounds structurally related to 3-(Phenylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride have been discussed for their role in fermentation processes. These biodegradable polymers, synthesized from various carbon sources, have wide applications due to their biocompatibility and environmentally friendly degradation products. Such research highlights the compound's relevance in sustainable material production (Sun et al., 2007).

Cosmetic Industry Applications

Investigations into formaldehyde releasers, compounds related to the chemical family of 3-(Phenylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride, have found applications in the cosmetic industry as preservatives. Their efficacy and potential as therapeutic agents for tissue cross-linking in medical treatments like corneal and scleral strengthening have been explored, presenting a bridge between cosmetic and therapeutic applications (Babar et al., 2015).

Cancer Therapy

The compound 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, with similarities in structure and function to 3-(Phenylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride, has shown promise in cancer therapy. Its ability to activate sphingosine-1-phosphate receptors (S1PRs) and exhibit antitumor efficacy through S1PR-independent mechanisms highlights its potential in medical applications beyond its initial immunosuppressive uses (Zhang et al., 2013).

Environmental Impact and Octane Boosting

Metal-based octane boosters, including compounds related to 3-(Phenylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride, have raised concerns regarding their impact on vehicle engine components, emissions control systems, and environmental and health effects. The literature review emphasizes the need for careful assessment and regulation of such additives in gasoline to mitigate potential adverse effects, indicating the compound's relevance in discussions about sustainable and safe fuel additives (Afotey, 2018).

Eigenschaften

IUPAC Name |

3-benzylidene-8-azabicyclo[3.2.1]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N.ClH/c1-2-4-11(5-3-1)8-12-9-13-6-7-14(10-12)15-13;/h1-5,8,13-15H,6-7,9-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZKLWCOGHXEME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=CC3=CC=CC=C3)CC1N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

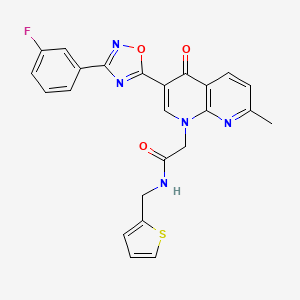

![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate](/img/structure/B2552092.png)

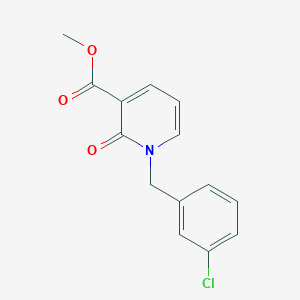

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2552093.png)

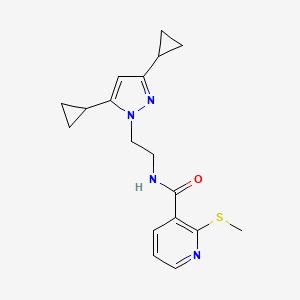

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate](/img/structure/B2552094.png)

![2-(3,4-Dimethoxyphenyl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2552099.png)

![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B2552100.png)

![7-butyl-1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2552103.png)

![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2552105.png)

![1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2552107.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2552109.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2552114.png)